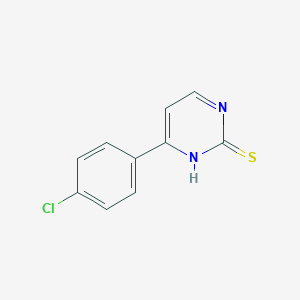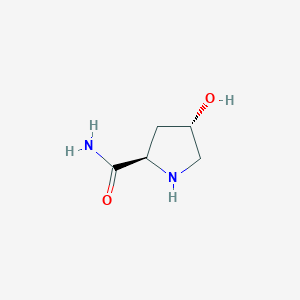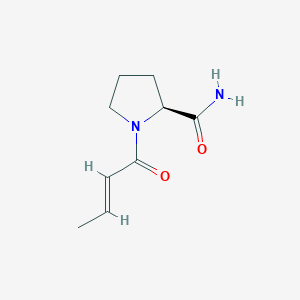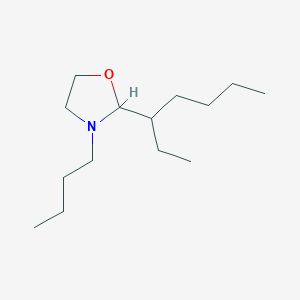![molecular formula C5H3N3S B068545 [1,2,3]Thiadiazolo[4,5-b]pyridine CAS No. 174762-11-9](/img/structure/B68545.png)
[1,2,3]Thiadiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a fused ring system that contains both a pyridine and thiadiazole ring. The unique structural features of [1,2,3]Thiadiazolo[4,5-b]pyridine make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or pathways in the body. For example, studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine may inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation. Additionally, studies have suggested that this compound may act by modulating the expression of certain genes in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine has various biochemical and physiological effects. For example, studies have shown that this compound may have anti-inflammatory and antioxidant properties. Additionally, studies have suggested that [1,2,3]Thiadiazolo[4,5-b]pyridine may have anticancer, antiviral, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its unique structural features, which make it an interesting compound for scientific research. Additionally, this compound has potential applications in various fields of science, which makes it a versatile compound for research. However, one limitation of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on [1,2,3]Thiadiazolo[4,5-b]pyridine. One direction is the development of new synthesis methods that are more efficient and scalable, which would allow for the production of larger quantities of this compound. Another direction is the investigation of the mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would provide insight into its potential applications in medicine and other fields of science. Additionally, future research could focus on the development of new applications for this compound in materials science and organic electronics. Finally, studies could be conducted to evaluate the safety and toxicity of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would be important for its potential use as a drug candidate.
In conclusion, [1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has potential applications in various fields of science. Its unique structural features, potential applications in medicine and materials science, and interesting biochemical and physiological effects make it an interesting compound for scientific research. Future research on [1,2,3]Thiadiazolo[4,5-b]pyridine could lead to the development of new synthesis methods, new applications in science, and potentially new drug candidates for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [1,2,3]Thiadiazolo[4,5-b]pyridine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 2-aminopyridine and thiosemicarbazide in the presence of a catalyst. This reaction leads to the formation of intermediate compounds, which are then cyclized to form [1,2,3]Thiadiazolo[4,5-b]pyridine. Other methods for synthesizing this compound include the reaction between pyridine-2-thiol and hydrazine hydrate, and the reaction between 2-aminopyridine and thiosemicarbazone.
Aplicaciones Científicas De Investigación
[1,2,3]Thiadiazolo[4,5-b]pyridine has potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, [1,2,3]Thiadiazolo[4,5-b]pyridine has been investigated for its potential use in the development of organic semiconductors. In organic electronics, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Propiedades
Número CAS |
174762-11-9 |
|---|---|
Nombre del producto |
[1,2,3]Thiadiazolo[4,5-b]pyridine |
Fórmula molecular |
C5H3N3S |
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
thiadiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)7-8-9-4/h1-3H |
Clave InChI |
GNXPUXGOQIHJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=NS2 |
SMILES canónico |
C1=CC2=C(N=C1)N=NS2 |
Sinónimos |
1,2,3-Thiadiazolo[4,5-b]pyridine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)

![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)


